4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole has the molecular formula C${13}$H${12}$BrF${3}$N${2}$O, and a molecular weight of approximately 295.15 g/mol . This compound features a bromine atom at the 4-position of the indazole ring and a trifluoromethyl group at the 5-position, which significantly influences its electronic properties and reactivity. The presence of the tetrahydro-2H-pyran moiety adds to its structural complexity and may enhance its solubility in organic solvents.
Research indicates that 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological studies . Investigations into its cytotoxicity and efficacy against specific cancer cell lines are ongoing, highlighting its potential as a therapeutic agent.
The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole can be accomplished through several methods:
These synthetic pathways allow for functionalization at different positions on the indazole ring, enabling the creation of diverse derivatives.
The compound finds applications in:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Interaction studies reveal that 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole can form complexes with various biological macromolecules. These interactions are crucial for understanding its mechanism of action as a potential therapeutic agent. In vitro studies have shown that it may interact with specific receptors or enzymes involved in disease pathways, warranting further investigation into its pharmacodynamics .
Several compounds share structural similarities with 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole. Below is a comparison highlighting their unique features:
Compound Name | Structural Features | Similarity Index |
---|---|---|
5,7-Dibromo-6-methyl-1H-indazole | Two bromine substituents; lacks trifluoromethyl group | 0.74 |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | Contains pyrazole; different ring structure | 0.72 |
tert-Butyl 6-bromo-1H-indazole-1-carboxylate | Different substituents; carboxylate group present | 0.68 |
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine | Similar trifluoromethyl group; different amine functionality | 0.73 |
These compounds illustrate the diversity within this chemical class while emphasizing the unique combination of bromine and trifluoromethyl groups in the target compound.
The indazole scaffold presents two reactive nitrogen atoms (N-1 and N-2), necessitating precise regiocontrol during functionalization. For 1H-indazole derivatives like 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole, N-1 protection with a THP group directs subsequent reactions to the C-3, C-4, and C-5 positions. Key strategies include:
Transition Metal-Free Radical Cross-Coupling
Aryl hydrazines enable α-C functionalization of pyridone moieties in related azaindazoles under mild, protection-free conditions. This method, adaptable to indazole systems, leverages radical intermediates for C–C bond formation at electron-deficient positions. For example, coupling aryl hydrazines with brominated indazoles could facilitate late-stage diversification of the C-4 bromine substituent.
N-Sulfonamide Rearrangement
Base-mediated N–C migration of N-1 sulfonamides to C-3 positions offers regioselective access to C-3 functionalized indazoles. Applying this to THP-protected indazoles allows selective modification of the C-3 position without disturbing the N-1 THP group. Mechanistic studies suggest an intermolecular pathway, enabling scalability for pharmaceutical applications.
Rhodium-Catalyzed C–H Activation
Rhodium complexes, such as [Cp*RhCl₂]₂, enable direct C-4 functionalization of unprotected indoles. Translating this to indazoles requires careful optimization to account for the THP group’s steric and electronic effects. Computational modeling predicts that the electron-withdrawing trifluoromethyl group at C-5 enhances electrophilicity at C-4, favoring metal insertion.
The THP group serves as a robust protecting group for the N-1 position, enabling orthogonal functionalization of other indazole sites.
Introduction of THP Group
THP protection is typically achieved via acid-catalyzed reaction with 3,4-dihydropyran (DHP). For indazoles, optimal conditions involve p-toluenesulfonic acid (p-TsOH) in dichloromethane at 0–25°C, yielding >90% protection efficiency. The THP group’s stability under basic and nucleophilic conditions allows subsequent bromination or cross-coupling steps.
Comparative Stability of THP Ethers
Condition | THP Stability | Competing Reactions |
---|---|---|
Acidic (HCl/MeOH) | Low | Deprotection to regenerate –NH |
Basic (K₂CO₃/MeOH) | High | None |
Oxidative (mCPBA) | High | Epoxidation of alkenes |
Removal Strategies
THP deprotection is performed under mild acidic conditions (e.g., HCl in methanol), regenerating the N-1 position without affecting bromine or trifluoromethyl groups. For acid-sensitive substrates, catalytic hydrogenation over Pd/C offers an alternative.
C-4 Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) requires careful control of directing groups. The THP-protected indazole’s N-1 oxygen acts as a weak directing group, favoring bromination at the para-position (C-4) when the C-5 position is occupied by a trifluoromethyl group. Yields range from 60–85% under radical-initiated conditions.
C-5 Trifluoromethylation
Two primary approaches dominate:
Substituent Effects on Reactivity
The electron-withdrawing CF₃ group at C-5 deactivates the ring, necessitating elevated temperatures for bromination. Conversely, the THP group’s electron-donating nature slightly enhances reactivity at C-4.
Position | Substituent | Electronic Effect | Preferred Reaction Conditions |
---|---|---|---|
C-4 | Br | Moderate EWG | Radical initiators (AIBN) |
C-5 | CF₃ | Strong EWG | Metal catalysis (Cu, Ag) |
The 4-bromo substituent exerts multifaceted effects on molecular recognition through electronic modulation and steric complementarity. Bromine’s electronegativity (Pauling scale: 2.96) induces a -I (inductive) effect, reducing electron density at the indazole core while creating localized electrophilic regions. This enhances dipole-dipole interactions with cationic residues in kinase ATP-binding pockets, as observed in crystallographic studies of indazole-based kinase inhibitors [2].
Table 1: Comparative Binding Affinities of 4-Substituted Indazoles
Substituent (Position 4) | ΔG (kcal/mol) | Target (PDB ID) |
---|---|---|
-H | -7.2 | IRE1α (6HV0) |
-Br | -9.1 | IRE1α (6HV0) |
-Cl | -8.4 | IRE1α (6HV0) |
The 4-bromo group’s van der Waals radius (1.85 Å) enables optimal filling of hydrophobic subpockets adjacent to gatekeeper residues (e.g., I642 in IRE1α) [2]. Halogen bonding between Br and backbone carbonyls (e.g., C645 in IRE1α) further stabilizes binding, with bond lengths of 3.0–3.3 Å observed in co-crystal structures [2]. Regioselective bromination at C4 also prevents undesired π-stacking interference observed with C5/C7 halogenation in polyhalogenated indazoles [1].
The 5-trifluoromethyl group enhances binding through dual electronic and steric mechanisms:
Table 2: Thermodynamic Parameters of 5-Substituted Indazoles
Substituent (Position 5) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
---|---|---|
-H | -10.3 | +3.1 |
-CF₃ | -12.7 | +1.9 |
-OCH₃ | -9.8 | +4.2 |
Enthalpic gains (-ΔH) dominate binding for the -CF₃ derivative, reflecting optimized van der Waals contacts, while reduced entropic penalty (-TΔS) suggests minimized conformational flexibility upon binding [2].
The THP group at N1 induces steric gating and conformational locking critical for activity:
Figure 1: Conformational Landscape of THP-Protected vs. Deprotected Indazoles
[Hypothetical illustration based on [2]]
The transient receptor potential ankyrin 1 (TRPA1) channel represents a critical target for halogenated indazole derivatives, with the structural framework of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole providing multiple sites for channel interaction [1]. TRPA1 channels consist of 1119 amino acids forming a 127 kilodalton protein with extensive ankyrin repeat domains at the cytosolic amino terminus [2]. The channel architecture includes sixteen ankyrin repeat domains in human TRPA1 subunits, arranged in tandem to form an elongated ankyrin repeat domain connected to the transmembrane domain via the pre-S1 region [2].
The ankyrin repeat motif consists of short sequences of 33 amino acid residues forming anti-parallel helix-turn-helix structures followed by β-hairpin configurations [3]. Each ankyrin repeat domain can be categorized into structural modules, with the primary module composed of ankyrin repeats 10-15 and an enhancer module composed of ankyrin repeats 3-8 [4]. These domains serve as the primary interaction surfaces for small molecule modulators, including halogenated indazole derivatives [1] [5].
Halogenated indazole derivatives demonstrate selective binding to specific ankyrin repeat regions within TRPA1 channels [1] [5]. Research has identified three critical amino acid residues in human TRPA1 that account for compound activity: glycine at position 238, asparagine at position 249, and lysine at position 270 [1]. These residues are located within ankyrin repeat domain 6 and form the primary binding site for thiadiazole and indazole-based inhibitors [5].
The binding mechanism involves hydrogen bonding interactions between the indazole nitrogen atoms and specific amino acid residues within the ankyrin repeat domain [1]. Computational modeling studies have revealed that the interaction site differs significantly from the traditional S5 pore region binding observed with other TRPA1 modulators [5]. The halogenated indazole compounds retain inhibitory potency when the S5 helix is replaced with opossum sequences, but lose activity when ankyrin repeat domain modifications are introduced [1].
Amino Acid Position | Residue Type | Interaction Mechanism | Binding Affinity Impact |
---|---|---|---|
238 | Glycine | Structural flexibility | High |
249 | Asparagine | Hydrogen bonding | Critical |
270 | Lysine | Electrostatic interaction | Moderate |
Halogenated indazole derivatives exhibit remarkable species selectivity in TRPA1 channel modulation [1] [6]. Human TRPA1 channels demonstrate high sensitivity to indazole inhibitors with IC50 values ranging from 90 to 170 nanomolar, while rat TRPA1 orthologs show IC50 values greater than 10 micromolar [1]. This selectivity ratio exceeds 30-fold and provides important insights into the structural requirements for channel binding [1].
The trifluoromethyl group at position 5 of the indazole ring system contributes significantly to binding affinity and metabolic stability [7] [8]. Trifluoromethyl substituents increase lipophilicity and enhance membrane permeability while maintaining specific protein interactions [8]. The bromine atom at position 4 provides additional halogen bonding opportunities and contributes to the overall binding affinity through hydrophobic interactions [9].
Mutagenesis studies have demonstrated that the triple mutation of glycine 238 to lysine, asparagine 249 to serine, and lysine 270 to asparagine in human TRPA1 results in complete loss of sensitivity to halogenated indazole compounds [1]. Conversely, the reverse mutations in rat TRPA1 confer sensitivity to these compounds, confirming the critical role of these amino acid residues in compound binding [1].
The filamentous temperature-sensitive protein Z (FtsZ) serves as a critical target for antibacterial drug development due to its essential role in bacterial cytokinesis [10] [11]. FtsZ is a prokaryotic tubulin homolog that assembles into contractile rings at future division sites, forming the structural framework for bacterial cell division [12]. The protein exhibits remarkable conservation across diverse bacterial species, making it an attractive target for broad-spectrum antimicrobial development [13].
FtsZ contains three important druggable regions that serve as binding sites for small molecule inhibitors [14]. The nucleotide-binding domain accommodates guanosine triphosphate (GTP) and is responsible for the protein's GTPase activity [15]. The interdomain cleft, located between the central core helix (H7 helix) and the C-terminal domain, represents the primary binding site for many FtsZ inhibitors [14]. The third region involves the polymerization interface, where FtsZ subunits interact to form protofilaments [12].
Halogenated indazole derivatives, including 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole, demonstrate potent antibacterial activity through FtsZ protein inhibition [10] [11]. These compounds exhibit superior activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes compared to other bacterial strains [10]. The mechanism involves disruption of FtsZ polymerization dynamics and inhibition of GTPase activity [11].
Molecular docking studies have revealed that indazole derivatives bind preferentially to the interdomain cleft of FtsZ protein [11] [16]. The binding interaction involves hydrogen bonding between the guanidyl group of the compound and specific amino acid residues within the binding pocket [11]. The halogen substituents contribute to hydrophobic interactions and enhance binding affinity through halogen bonding mechanisms [16].
Bacterial Strain | Minimum Inhibitory Concentration | Fold Improvement vs Control |
---|---|---|
Staphylococcus epidermidis | 2-4 μg/mL | 64-256 fold |
Streptococcus pyogenes | 2-4 μg/mL | 64-256 fold |
Methicillin-resistant Staphylococcus aureus | 4-8 μg/mL | 32-64 fold |
FtsZ protein exhibits complex GTPase kinetics that are essential for proper cell division regulation [15] [12]. The protein demonstrates concentration-dependent activation delays, with GTPase activity initiating only after reaching critical assembly concentrations [15]. At concentrations below the polymerization threshold, FtsZ does not exhibit detectable GTP hydrolysis activity [15].
Halogenated indazole compounds modulate FtsZ function through multiple mechanisms [11]. The compounds stimulate FtsZ polymerization while simultaneously inhibiting GTPase activity, creating a dysfunctional state that prevents proper cell division [11]. This dual mechanism results in the formation of aberrant FtsZ polymers that cannot support normal cytokinetic processes [11].
The GTPase inhibition mechanism involves conformational changes in the protein structure that affect the nucleotide-binding domain [11]. Molecular modeling studies suggest that indazole binding induces alterations in the interdomain cleft that propagate to the active site, reducing the catalytic efficiency of GTP hydrolysis [16]. The resulting accumulation of GTP-bound FtsZ subunits leads to formation of stable but non-functional polymers [11].
The structure-activity relationships of halogenated indazole derivatives reveal critical molecular features required for FtsZ inhibition [10] [11]. The indazole core structure provides the basic pharmacophore for protein binding, while halogen substituents enhance binding affinity and selectivity [10]. The bromine atom at position 4 contributes to hydrophobic interactions within the binding pocket [9].
The trifluoromethyl group at position 5 serves multiple functions in enhancing antibacterial activity [8]. This substituent increases lipophilicity, improving membrane permeability and cellular uptake [8]. Additionally, the electron-withdrawing properties of the trifluoromethyl group modulate the electronic distribution within the indazole ring system, potentially affecting protein binding affinity [8].
Comparative studies have demonstrated that compounds with specific substitution patterns exhibit enhanced potency against drug-resistant bacterial strains [10]. The combination of bromine and trifluoromethyl substituents produces synergistic effects that result in significantly improved antibacterial activity compared to single-substituted analogs [10].
The tetrahydropyranyl (THP) protecting group represents a critical structural feature in 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole that significantly influences metabolic stability [17] [18]. Tetrahydropyranyl ethers demonstrate excellent stability to electrophiles, bases, and various reaction conditions while remaining acid-labile for controlled deprotection [19]. The THP group confers improved solubility properties and provides protection against metabolic degradation of the indazole nitrogen [18].
The THP protecting group exists in chair conformation with specific stereochemical arrangements that influence molecular interactions [17]. When attached to chiral alcohols or nitrogen atoms, THP ethers form diastereomers that can exhibit different pharmacological and metabolic properties [17]. The protecting group displays complex nuclear magnetic resonance spectra due to the presence of multiple conformational states [17].
THP-protected indazoles demonstrate superior metabolic stability compared to unprotected analogs through multiple mechanisms [7] [20]. The protecting group shields the indazole nitrogen from phase I metabolic enzymes, reducing susceptibility to N-oxidation and N-dealkylation reactions [21]. This protection results in extended half-life and improved bioavailability in biological systems [20].
Studies of metabolic stability using liver microsomes and hepatocytes have revealed that THP protection significantly reduces clearance rates [7]. The protecting group modifies the physicochemical properties of the compound, affecting its interaction with drug-metabolizing enzymes [21]. The increased molecular weight and altered lipophilicity profile contribute to reduced hepatic extraction ratios [7].
Parameter | Unprotected Indazole | THP-Protected Indazole | Improvement Factor |
---|---|---|---|
Half-life (minutes) | 15-30 | 60-120 | 2-4 fold |
Clearance (mL/min/kg) | 45-60 | 15-25 | 2-3 fold |
Bioavailability (%) | 25-35 | 55-75 | 2-3 fold |
The presence of the THP protecting group significantly affects the pharmacokinetic profile of halogenated indazole derivatives [20] [18]. The protecting group increases molecular size and modifies the polar surface area, potentially affecting membrane permeability and cellular uptake [20]. However, the overall lipophilicity enhancement often compensates for increased molecular weight, resulting in maintained or improved membrane penetration [18].
Cellular uptake studies have demonstrated that THP-protected indazoles can cross cell membranes effectively while maintaining target specificity [20]. The protecting group undergoes gradual hydrolysis in acidic cellular compartments, releasing the active indazole compound in a controlled manner [17]. This mechanism provides sustained drug release and prolonged therapeutic activity [20].
The metabolic fate of THP-protected compounds involves acid-catalyzed hydrolysis to regenerate the parent indazole and 5-hydroxypentanal [17]. This deprotection process occurs preferentially in acidic environments, including certain cellular compartments and inflammatory tissues [18]. The selective deprotection mechanism contributes to targeted drug delivery and reduced systemic toxicity [20].
The relationship between THP protection and metabolic stability involves complex interactions between molecular structure and enzymatic recognition [21] [22]. Computational modeling studies have identified specific structural features that influence metabolic stability, including the orientation of the THP group relative to the indazole ring system [22]. The protecting group creates steric hindrance that prevents enzyme binding to metabolically labile sites [21].
Machine learning models for predicting metabolic stability have incorporated THP protection as a favorable structural feature [22]. The protecting group consistently improves stability predictions across diverse chemical libraries, confirming its beneficial effects on drug metabolism [22]. The combination of halogen substituents and THP protection produces synergistic effects on metabolic stability [21].